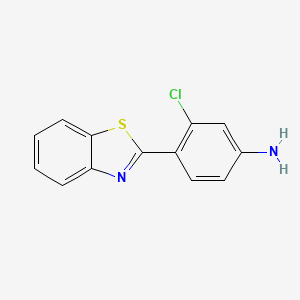

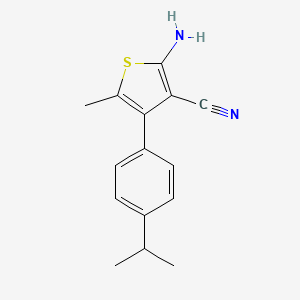

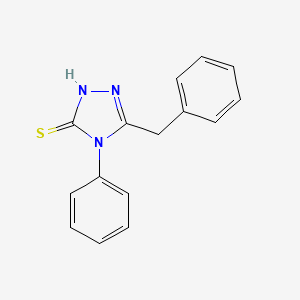

![molecular formula C12H7BrN2OS B1269422 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 451485-66-8](/img/structure/B1269422.png)

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole derivatives involves multiple steps including the reaction of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides under reflux conditions in toluene, demonstrating a one-pot, four-component reaction that shows tolerance toward a range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents (Mahdavi et al., 2012). Other research proposes a method for assembling the imidazo[2,1-b][1,3]thiazole system based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, indicating that the structure of the starting bromo ketone influences the reaction outcome (Potikha & Brovarets, 2020).

Molecular Structure Analysis

The molecular and crystal structure of related imidazo[2,1-b][1,3,4]thiadiazole derivatives has been determined, showing that these compounds crystallize in monoclinic space groups and their structures are stabilized by various intermolecular interactions (Banu et al., 2010). Such insights provide a basis for understanding the molecular geometry and intermolecular forces present in 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde.

Chemical Reactions and Properties

The electrophilic substitution reactions of imidazo[2,1-b]thiazoles, including derivatives of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole, have been explored to understand their chemical reactivity. Studies have shown that these compounds undergo reactions such as acid-catalyzed deuteriation and bromination, indicating their reactivity towards electrophilic substitution at specific positions on the molecule (O'daly et al., 1991).

Physical Properties Analysis

Although specific studies on the physical properties of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde were not found, related research on imidazo[2,1-b]thiazole derivatives provides insights into their physical characteristics such as crystallization behavior, melting points, and solubility. These properties are crucial for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of imidazo[2,1-b]thiazole derivatives, including reactivity, stability, and interactions with different reagents, have been the subject of research. The electrophilic substitution reactions and the formation of novel compounds through the reaction of imidazo[2,1-b]thiazole derivatives with other chemical entities highlight the versatility and reactivity of these compounds (O'daly et al., 1991).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity :

- Research has shown that derivatives of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibit promising antimicrobial activities. These compounds have been synthesized and tested for their antibacterial, antifungal, and antituberculosis properties (Güzeldemirci & Küçükbasmacı, 2010).

- Another study synthesized similar compounds and evaluated their antimicrobial activities, particularly against Mycobacterium tuberculosis (Ulusoy et al., 2002).

Anticancer Potential :

- Certain derivatives have shown moderate effectiveness in inhibiting the growth of kidney cancer cells, with varying effects on other cancer cell lines (Potikha & Brovarets, 2020).

- In another study, imidazo[2,1-b][1,3]thiazole derivatives were tested for antiproliferative activity on cancer cells, revealing that some molecules exhibited increased activity when a formyl group was added at a specific position (Kumar et al., 2014).

Aldose Reductase Inhibitory Effect :

- Research has been conducted on the aldose reductase (AR) inhibitory effect of certain derivatives, indicating potential implications for conditions like diabetic complications (Güzeldemirci et al., 2018).

Antioxidant Studies :

- Some derivatives of this compound have been synthesized and tested for their antioxidant properties, demonstrating significant inhibitory effects in certain cases (Nikhila et al., 2020).

Herbicidal Applications :

- A study explored the potential of imidazo[2,1-b]thiazoles as herbicides, with certain derivatives showing moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Anti-Tubercular and Anti-Fungal Activities :

- Derivatives of this compound have been evaluated for their anti-tubercular and anti-fungal activities, showing promising results in specific tests (Syed et al., 2018).

Orientations Futures

The future directions for “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicinal chemistry. The development of new compounds related to this scaffold to act as drug molecules with lesser side effects is a promising area of research .

Propriétés

IUPAC Name |

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERSRCNYCMEQSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351879 |

Source

|

| Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

CAS RN |

451485-66-8 |

Source

|

| Record name | 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

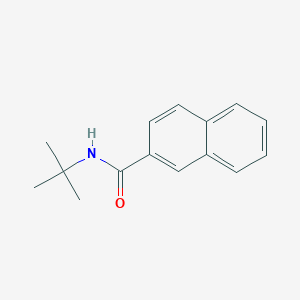

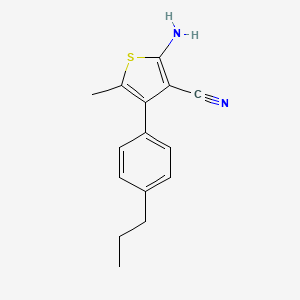

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

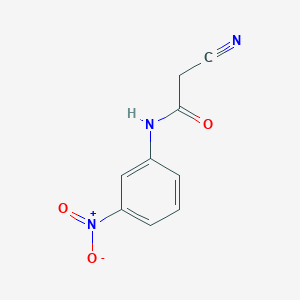

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

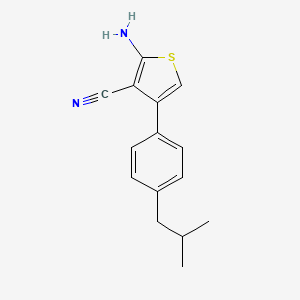

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

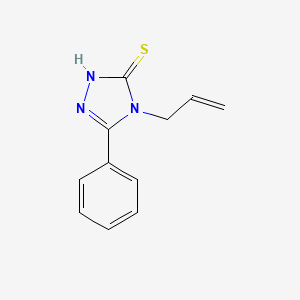

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

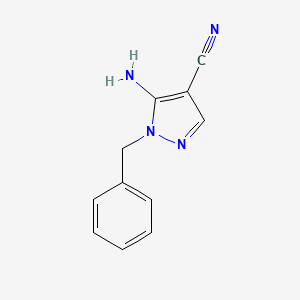

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)